4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide is a chemical compound with the molecular formula C₁₄H₂₀ClN₃O₂ and a molecular weight of 297.79 g/mol. This compound is classified as a benzamide derivative, which has garnered interest in medicinal chemistry due to its potential pharmacological applications, particularly as a gastroprokinetic agent and in the inhibition of DNA methyltransferases .
The synthesis of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide typically involves several steps, including the introduction of the piperidine moiety and the chlorination of the benzamide structure. A common method includes:
The molecular structure of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide features:
The three-dimensional conformation and spatial arrangement of atoms can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its reactivity and interaction with biological targets .
This compound can undergo various chemical reactions including:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives for further study .
The mechanism of action for 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide primarily involves its role as an inhibitor of DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This modification can affect gene expression and is implicated in various diseases including cancer.
Studies have shown that modifications in the structure can significantly alter potency against different methyltransferase isoforms .
The physical and chemical properties of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide include:
These properties are critical for determining appropriate formulations for pharmaceutical applications .
4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide has several notable applications:
Traditional benzamide-derived gastroprokinetic agents like metoclopramide and cisapride exhibit significant off-target binding to dopamine D₂ receptors, leading to adverse neurological effects such as extrapyramidal symptoms. This promiscuity arises from the structural similarity of their benzamide cores to endogenous dopamine [3] [6]. In contrast, 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide demonstrates a strategic reduction in D₂ receptor affinity. Modifications at the piperidine N1 position—particularly through polar side chains like benzylsulfonyl groups—sterically hinder D₂ binding while preserving serotonergic activity. Quantitative binding assays reveal a >100-fold selectivity for 5-HT₄ over D₂ receptors, a critical advance mitigating dopamine-related adverse effects [4] [8].
Table 1: Dopamine D₂ vs. 5-HT₄ Receptor Binding Affinities of Benzamide Derivatives
Compound | D₂ Receptor Ki (nM) | 5-HT₄ Receptor Ki (nM) | Selectivity Ratio (5-HT₄/D₂) |
---|---|---|---|
Metoclopramide | 120 | 850 | 0.14 |
Cisapride | 210 | 25 | 0.12 |
Unmodified benzamide core | 185 ± 22 | 15 ± 3 | 0.08 |
4-amino-5-chloro-... (Optimized derivative) | >10,000 | 8 ± 1 | >1,250 |
The compound acts as a high-affinity, selective agonist of 5-HT₄ receptors, which regulate cAMP production in enteric neurons and smooth muscle. Binding studies using guinea pig striatal membranes show nanomolar affinity (Ki = 8 ± 1 nM) for 5-HT₄ receptors, assessed via displacement of the radioligand [³H]GR-113808 [3] [8]. Selectivity is achieved through:
Functional assays in guinea pig ascending colon confirm potent agonism (EC₅₀ = 12 nM), significantly enhancing colonic contractility. Unlike cisapride, the compound shows no affinity for 5-HT₃ receptors (Ki >10,000 nM), eliminating constipation risks associated with 5-HT₃ blockade [4] [6].
Table 2: Impact of N1-Substituents on 5-HT₄ Receptor Affinity and Selectivity
N1-Substituent | 5-HT₄ Ki (nM) | 5-HT₃ Ki (nM) | D₂ Ki (nM) | Oral Bioavailability (Dog, %) |
---|---|---|---|---|
1-Methylindol-3-ylcarbonyl | 6 ± 2 | 1,200 | 450 | 5.1 |
Benzoyl (C₆H₅CO-) | 9 ± 3 | >10,000 | >10,000 | 42 |
Phenylsulfonyl (C₆H₅SO₂-) | 11 ± 4 | >10,000 | >10,000 | 38 |
Benzylsulfonyl (C₆H₅CH₂SO₂-) | 8 ± 1 | >10,000 | >10,000 | 55 |
Central 5-HT₄ receptors modulate neurotransmitter release in cortical and limbic regions. The compound’s high selectivity enables exploration of neurological applications:
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5